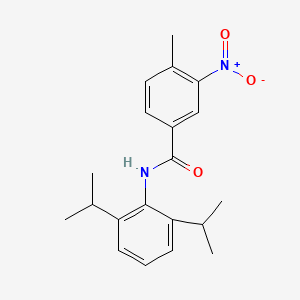

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-3,4-dihydro-2H-1,3-benzoxazine, also known as BDB, is a chemical compound that belongs to the family of benzoxazines. This compound has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Applications De Recherche Scientifique

Synthesis and Microbiological Activity

- A study by Dabholkar & Ravi (2010) involved synthesizing novel spiro heterocycles containing a triazine nucleus, which showed inhibitory action against both gram-positive and gram-negative microorganisms (Dabholkar & Ravi, 2010).

Benzoxazine Derivatives and Biological Activity

- Rudyanto et al. (2014) synthesized novel 1,3-benzoxazine and aminomethyl compounds from eugenol to study their biological activity. These compounds demonstrated toxicity in the brine shrimp lethality test, indicating potential bioactivity (Rudyanto et al., 2014).

Antimycobacterial Activity of Benzoxazine Derivatives

- Research by Waisser et al. (2010) found that new 3-benzyl-4-thioxo-2H-1,3-benzoxazine-2(3H)-ones and related compounds showed significant in vitro antimycobacterial activity, more active than isonicotinhydrazide (INH) in some cases (Waisser et al., 2010).

Herbicidal Activity of Benzoxazinone Derivatives

- A study by Huang et al. (2009) on isoindolinedione substituted benzoxazinone derivatives found that these compounds exhibited effective herbicidal activities, with certain compounds showing more than 80% control against various weeds (Huang et al., 2009).

Novel Benzoxazine Derivatives for Functional Polymers

- Wattanathana et al. (2021) reported the synthesis of a novel benzoxazine monomer for use in functional polymers and optoelectronic materials. The study included an analysis of its crystal structure and photophysical properties (Wattanathana et al., 2021).

Synthesis Methods for Benzoxazine Derivatives

- Research by Sharifi et al. (2014) developed an efficient and environmentally benign method for synthesizing 2H-1,4-benzoxazines, which are significant in various biological and synthetic applications (Sharifi et al., 2014).

Antirheumatic Properties of Methotrexate Derivatives

- Matsuoka et al. (1997) synthesized novel methotrexate derivatives bearing dihydro-2H-1,4-benzoxazine, which showed promising in vitro and in vivo antiarthritic activities (Matsuoka et al., 1997).

Orientations Futures

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-6-bromo-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO3/c17-13-2-4-14-12(6-13)8-18(9-19-14)7-11-1-3-15-16(5-11)21-10-20-15/h1-6H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQQYXPNSLLROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)OCN1CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{2-[1-(4-piperidinyl)-1H-1,2,3-triazol-4-yl]-1H-imidazol-1-yl}phenyl)ethanol hydrochloride](/img/structure/B5526366.png)

![6-methyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5526380.png)

![N-[1-(4-methyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5526381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5526387.png)

![(4S)-3-(2-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5526395.png)

![methyl {3-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5526410.png)

![1-{1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-3-azetidinyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5526416.png)

![6-methyl-2-{[(1S*,5R*)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5526417.png)

![2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide](/img/structure/B5526433.png)

![2-(3,4-difluorobenzyl)-8-(9H-purin-6-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5526440.png)

![4-[hydroxy(4-nitrophenyl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5526447.png)